C22H19Cl2N3O5S2
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Overview
Description
This compound is a complex organic molecule that contains multiple functional groups, including chlorinated aromatic rings, sulfonamide, and thioamide functionalities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,4-dichlorophenoxy)-N-{[(4-{[(4-methoxyphenyl)amino]sulfonyl}phenyl)amino]carbonothioyl}acetamide typically involves multiple steps, starting from readily available starting materials. The general synthetic route includes:
Formation of the dichlorophenoxy intermediate: This step involves the reaction of 2,4-dichlorophenol with a suitable acylating agent to form the dichlorophenoxy intermediate.
Coupling with the sulfonamide derivative: The intermediate is then reacted with a sulfonamide derivative under appropriate conditions to form the sulfonamide intermediate.
Thioamide formation:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(2,4-dichlorophenoxy)-N-{[(4-{[(4-methoxyphenyl)amino]sulfonyl}phenyl)amino]carbonothioyl}acetamide: undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thioamide group to an amine.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic reagents like nitric acid or halogens in the presence of a catalyst.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Nitrated or halogenated derivatives.
Scientific Research Applications
2-(2,4-dichlorophenoxy)-N-{[(4-{[(4-methoxyphenyl)amino]sulfonyl}phenyl)amino]carbonothioyl}acetamide: has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(2,4-dichlorophenoxy)-N-{[(4-{[(4-methoxyphenyl)amino]sulfonyl}phenyl)amino]carbonothioyl}acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. The exact pathways and molecular targets can vary depending on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
2-(2,4-dichlorophenoxy)acetic acid: A simpler analog with similar structural features but lacking the sulfonamide and thioamide groups.
4-methoxy-N-(4-sulfamoylphenyl)benzamide: Shares the sulfonamide and aromatic features but differs in the overall structure.
Uniqueness
2-(2,4-dichlorophenoxy)-N-{[(4-{[(4-methoxyphenyl)amino]sulfonyl}phenyl)amino]carbonothioyl}acetamide: is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. This makes it a valuable compound for research and potential therapeutic applications.
Properties
Molecular Formula |
C22H19Cl2N3O5S2 |
---|---|
Molecular Weight |
540.4 g/mol |
IUPAC Name |
N'-[2-(2,4-dichlorophenoxy)acetyl]-3-[(5Z)-5-[(3-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanehydrazide |
InChI |
InChI=1S/C22H19Cl2N3O5S2/c1-31-15-4-2-3-13(9-15)10-18-21(30)27(22(33)34-18)8-7-19(28)25-26-20(29)12-32-17-6-5-14(23)11-16(17)24/h2-6,9-11H,7-8,12H2,1H3,(H,25,28)(H,26,29)/b18-10- |
InChI Key |
KEUCSYRTNHBVGQ-ZDLGFXPLSA-N |
Isomeric SMILES |
COC1=CC=CC(=C1)/C=C\2/C(=O)N(C(=S)S2)CCC(=O)NNC(=O)COC3=C(C=C(C=C3)Cl)Cl |
Canonical SMILES |
COC1=CC=CC(=C1)C=C2C(=O)N(C(=S)S2)CCC(=O)NNC(=O)COC3=C(C=C(C=C3)Cl)Cl |
Origin of Product |
United States |
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